molecular formula C16H12F3N3O6 B10943200 [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-nitrophenoxy)methyl]furan-2-yl}methanone

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-nitrophenoxy)methyl]furan-2-yl}methanone

Cat. No.: B10943200
M. Wt: 399.28 g/mol
InChI Key: LRAJEPOEBVAHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound with a unique structure that combines a pyrazole ring with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group may produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo specific chemical reactions may allow for the design of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.

Industry

In industrial applications, this compound may be used in the development of new materials with unique properties. Its chemical reactivity can be harnessed to create polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets. The hydroxyl and nitro groups can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}METHANONE apart from these similar compounds is its unique combination of functional groups and ring structures

Properties

Molecular Formula

C16H12F3N3O6

Molecular Weight

399.28 g/mol

IUPAC Name

[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[5-[(4-nitrophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C16H12F3N3O6/c17-16(18,19)15(24)7-8-20-21(15)14(23)13-6-5-12(28-13)9-27-11-3-1-10(2-4-11)22(25)26/h1-6,8,24H,7,9H2

InChI Key

LRAJEPOEBVAHMV-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.